Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family It is characterized by a biphenyl core with a hydroxymethyl group at the 3’ position and a carboxylate ester group at the 3 position
Mechanism of Action
Target of Action
Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is primarily used as an intermediate in the synthesis of the insecticide bifenthrin . The primary target of this compound is therefore the enzymes and proteins involved in the synthesis of bifenthrin.
Mode of Action
The compound is synthesized from 3-chloro-2-methylbiphenyl through a Grignard reaction with magnesium, followed by a reaction with polyformaldehyde diethyl acetal . The resulting product interacts with its targets, facilitating the production of bifenthrin.
Biochemical Pathways
The compound is involved in the synthesis pathway of bifenthrin, a type of pyrethroid insecticide. Pyrethroids affect the nervous system of insects by prolonging the activation of sodium channels, which leads to hyperexcitation and death of the insect .
Pharmacokinetics
It is known to be soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .
Result of Action
As an intermediate in the synthesis of bifenthrin, the primary result of the action of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is the production of bifenthrin. Bifenthrin is a potent insecticide that affects the nervous system of insects, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Industrial Production Methods: Industrial production of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3’-(carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-methanol.
Substitution: 3’-nitro-3-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate.
Scientific Research Applications
Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
2-Methyl-3-biphenylmethanol: Similar structure but lacks the carboxylate ester group.
3-Hydroxymethyl-2-methylbiphenyl: Similar structure but with a different substitution pattern.
Uniqueness: Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on the biphenyl core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
methyl 3-[3-(hydroxymethyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIVXXNHMOWKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362609 |
Source
|
Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889955-78-6 |
Source
|
Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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